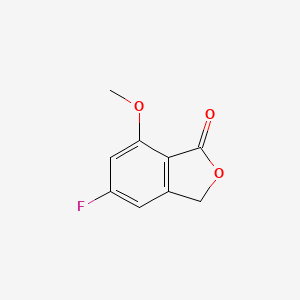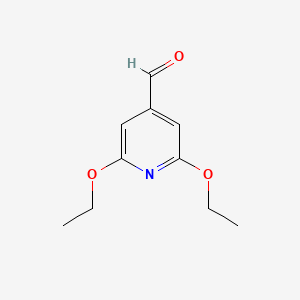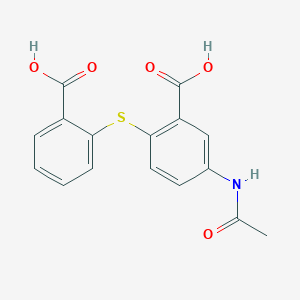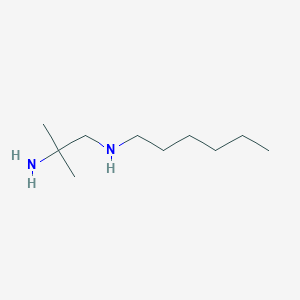
6,8-Dibromoisochromane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromoisochromane-7-carbonitrile is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitrile group, and an isochromane backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Analyse Des Réactions Chimiques
6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Applications De Recherche Scientifique
6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
6,8-Dibromoisochromane-7-carbonitrile can be compared with other similar compounds, such as:
6,8-Dibromochromane-7-carbonitrile: Similar in structure but with slight variations in the chromane backbone.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Shares the nitrile group but differs in the presence of amino groups and the isoquinoline structure.
These comparisons highlight the uniqueness of this compound in terms of its specific bromination pattern and the presence of the isochromane backbone.
Propriétés
Formule moléculaire |
C10H7Br2NO |
|---|---|
Poids moléculaire |
316.98 g/mol |
Nom IUPAC |
6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2 |
Clé InChI |
GDKNZHKVWBSJKN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C(C(=C(C=C21)Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)






